PJ34 hydrochloride

Catalog No.
S548580
CAS No.
344458-15-7
M.F
C17H18ClN3O2
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PJ34 hydrochloride

CAS Number

344458-15-7

Product Name

PJ34 hydrochloride

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

RURAZZMDMNRXMI-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

PJ34; PJ-34; PJ 34; PJ-34 HCl; PJ-34 hydrochloride.

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl

The exact mass of the compound 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PJ34 hydrochloride is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2, with an EC50 of approximately 20 nM. As a member of the phenanthridinone class, it is a critical tool compound in research areas such as oncology, where it sensitizes cancer cells to DNA-damaging agents, and neuroscience, where it demonstrates significant neuroprotective effects in models of ischemic injury like stroke. The hydrochloride salt form is specifically provided to enhance aqueous solubility, a key practical advantage for formulation and administration in both in vitro and in vivo experimental workflows.

Substituting PJ34 hydrochloride with its free base form can introduce significant variability due to poor aqueous solubility, complicating stock solution preparation and affecting bioavailability in vivo. Opting for first-generation PARP inhibitors like 3-Aminobenzamide is inadvisable for potency-dependent studies; PJ34 is approximately 10,000-fold more potent, allowing for lower, more specific effective concentrations and reducing the risk of off-target effects. While other potent PARP inhibitors exist, PJ34 has an extensive validation history, particularly in neuroprotection models, where its efficacy and therapeutic window have been well-characterized, making substitution with a different agent a significant deviation from established protocols.

Superior Aqueous Solubility for Simplified Handling and Formulation

PJ34 in its hydrochloride salt form exhibits excellent aqueous solubility, reaching up to 100 mM (33.18 mg/mL) in water. This contrasts sharply with the free base form, which is often poorly soluble in aqueous buffers, necessitating the use of organic solvents like DMSO. The high water solubility of the hydrochloride form simplifies the preparation of concentrated, physiologically compatible stock solutions for both cell culture and in vivo administration.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water to 100 mM
Comparator Or BaselinePJ34 Free Base: Insoluble in water
Quantified DifferenceQualitatively significant; enables aqueous-based workflows not feasible with the free base.
ConditionsStandard laboratory conditions for solution preparation.

This directly impacts procurement by enabling easier, faster, and more reliable preparation of experimental solutions, avoiding potential solvent-induced artifacts.

Exceptional PARP Inhibition Potency Over First-Generation Benchmarks

In cell-free assays, PJ34 demonstrates potent inhibition of PARP activity with an EC50 value of 20 nM. This represents a potency approximately 10,000 times greater than that of the classic, first-generation PARP inhibitor 3-Aminobenzamide (3-AB), which has a reported EC50 of 200 µM.

Evidence DimensionPARP Inhibition Potency (EC50)
Target Compound Data20 nM
Comparator Or Baseline3-Aminobenzamide (3-AB): 200 µM (200,000 nM)
Quantified Difference~10,000-fold higher potency
ConditionsCell-free PARP enzyme activity assay.

For researchers needing to ensure specific PARP inhibition, using a high-potency compound like PJ34 allows for minimal effective concentrations, significantly reducing the probability of off-target effects compared to using benchmark inhibitors at high micromolar concentrations.

Demonstrated In Vivo Efficacy in Established Stroke Models

In a rat model of transient middle cerebral artery occlusion (MCAo), intravenous administration of PJ34 at 10 mg/kg significantly reduced infarct size. This protective effect was maintained even when the compound was administered up to 10 minutes before reperfusion, highlighting a clinically relevant therapeutic window. A separate study in a mouse MCAo model showed that intraperitoneal injection of PJ34 resulted in a 40% reduction in infarct volume compared to vehicle-treated controls.

Evidence DimensionInfarct Volume Reduction vs. Vehicle Control
Target Compound Data40% reduction (mouse model); Significant reduction (rat model)
Comparator Or BaselineVehicle-treated control group
Quantified Difference40% reduction in infarct size
ConditionsMouse and rat models of middle cerebral artery occlusion (MCAo) followed by reperfusion.

This provides buyers with strong, quantitative evidence of the compound's bioavailability and efficacy in a widely used, complex in vivo disease model, justifying its selection for neuroprotection and ischemia-related studies.

Neuroprotection Studies in Ischemic Injury Models

For researchers investigating neuroprotective strategies in stroke or cerebral ischemia, PJ34 hydrochloride is a validated choice. Its proven ability to significantly reduce infarct volume in rodent MCAo models provides a strong basis for its use as a tool compound to explore the role of PARP inhibition in neuronal death and recovery.

Chemosensitization Studies in Oncology Research

PJ34 hydrochloride is well-suited for studies aiming to enhance the efficacy of DNA-damaging chemotherapies, such as temozolomide in glioblastoma. Its high potency allows for effective PARP inhibition at nanomolar concentrations, which is critical for preventing DNA repair and inducing synthetic lethality in cancer cells with specific DNA repair deficiencies.

High-Throughput Screening Requiring Aqueous Formulations

In screening campaigns or automated cell-based assays where the use of organic solvents is problematic, the high aqueous solubility of PJ34 hydrochloride is a distinct advantage. It allows for direct dissolution in media or buffers, ensuring consistent and reliable compound delivery without the confounding cytotoxic or off-target effects of solvents like DMSO.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.1087545 Da

Monoisotopic Mass

331.1087545 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VHK9YBZ6SB

Dates

Last modified: 08-15-2023
1: Motta C, D'Angeli F, Scalia M, Satriano C, Barbagallo D, Naletova I, Anfuso CD, Lupo G, Spina-Purrello V. PJ-34 inhibits PARP-1 expression and ERK phosphorylation in glioma-conditioned brain microvascular endothelial cells. Eur J Pharmacol. 2015 Aug 15;761:55-64. doi: 10.1016/j.ejphar.2015.04.026. Epub 2015 Apr 28. PubMed PMID: 25934569.
2: Scalia M, Satriano C, Greca R, Stella AM, Rizzarelli E, Spina-Purrello V. PARP-1 inhibitors DPQ and PJ-34 negatively modulate proinflammatory commitment of human glioblastoma cells. Neurochem Res. 2013 Jan;38(1):50-8. doi: 10.1007/s11064-012-0887-x. Epub 2012 Sep 26. PubMed PMID: 23011206.
3: Nasrabady SE, Kuzhandaivel A, Akrami A, Bianchetti E, Milanese M, Bonanno G, Nistri A. Unusual increase in lumbar network excitability of the rat spinal cord evoked by the PARP-1 inhibitor PJ-34 through inhibition of glutamate uptake. Neuropharmacology. 2012 Sep;63(3):415-26. doi: 10.1016/j.neuropharm.2012.04.014. Epub 2012 Apr 28. PubMed PMID: 22561282.
4: Nasrabady SE, Kuzhandaivel A, Nistri A. Studies of locomotor network neuroprotection by the selective poly(ADP-ribose) polymerase-1 inhibitor PJ-34 against excitotoxic injury to the rat spinal cord in vitro. Eur J Neurosci. 2011 Jun;33(12):2216-27. doi: 10.1111/j.1460-9568.2011.07714.x. Epub 2011 May 30. PubMed PMID: 21623955.
5: Mazzone GL, Nistri A. Effect of the PARP-1 inhibitor PJ 34 on excitotoxic damage evoked by kainate on rat spinal cord organotypic slices. Cell Mol Neurobiol. 2011 Apr;31(3):469-78. doi: 10.1007/s10571-010-9640-7. Epub 2010 Dec 29. PubMed PMID: 21190076.
6: Chevanne M, Zampieri M, Caldini R, Rizzo A, Ciccarone F, Catizone A, D'Angelo C, Guastafierro T, Biroccio A, Reale A, Zupi G, Caiafa P. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line. J Cell Physiol. 2010 Feb;222(2):401-10. doi: 10.1002/jcp.21964. PubMed PMID: 19890834.
7: Huang FC. Upregulation of Salmonella-induced IL-6 production in Caco-2 cells by PJ-34, PARP-1 inhibitor: involvement of PI3K, p38 MAPK, ERK, JNK, and NF-kappaB. Mediators Inflamm. 2009;2009:103890. doi: 10.1155/2009/103890. Epub 2010 Feb 24. PubMed PMID: 20204057; PubMed Central PMCID: PMC2828125.
8: Pyriochou A, Olah G, Deitch EA, Szabó C, Papapetropoulos A. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34. Int J Mol Med. 2008 Jul;22(1):113-8. PubMed PMID: 18575783.
9: Szijártó A, Batmunkh E, Hahn O, Mihály Z, Kreiss A, Kiss A, Lotz G, Schaff Z, Váli L, Blázovics A, Geró D, Szabó C, Kupcsulik P. Effect of PJ-34 PARP-inhibitor on rat liver microcirculation and antioxidant status. J Surg Res. 2007 Sep;142(1):72-80. Epub 2007 Jul 5. PubMed PMID: 17612561.
10: Andrási TB, Blázovics A, Szabó G, Vahl CF, Hagl S. Poly(ADP-ribose) polymerase inhibitor PJ-34 reduces mesenteric vascular injury induced by experimental cardiopulmonary bypass with cardiac arrest. Am J Physiol Heart Circ Physiol. 2005 Jun;288(6):H2972-8. Epub 2005 Jan 28. PubMed PMID: 15681711.

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